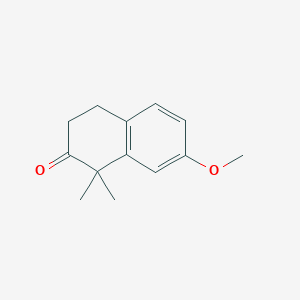

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Vue d'ensemble

Description

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one, also known as 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalene-2(1H)-one, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a melting point of 66-68°C and a boiling point of 223-224°C. It is soluble in polar solvents such as methanol and ethanol and is insoluble in water. 7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Unusual Reactions and Derivative Synthesis

Reaction Pathways and Derivative Formation : Studies have investigated unusual reactions involving similar compounds to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. For instance, reactions of 4-methoxy-1-nitronaphthalene and 4-amino-1-nitronaphthalene with dimethyl phosphite under basic conditions yielded various naphthalene derivatives. Such reactions help understand reaction pathways and facilitate the synthesis of novel compounds (Danikiewicz & Mąkosza, 1987).

Synthesis of Novel Compounds : Research includes the synthesis of novel compounds such as 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its derivatives. Such synthetic processes often involve complex reactions and can lead to compounds with potential applications in various fields including material science and pharmaceuticals (Collins, Fallon, & Skene, 1994).

Exploration in Biochemistry and Pharmacology

Natural Product Research and Bioactivity : Research has been conducted on polyketides with different post-modifications from desert endophytic fungi. Compounds like 4,6,8-trihydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one were isolated and evaluated for bioactivities against plant pathogens and human cancer cell lines, although no significant biological effects were observed. This indicates ongoing efforts to explore the bioactive potential of compounds structurally related to 7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (Li et al., 2018).

Inhibitors in Enzymatic Processes : The synthesis and evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme involved in steroid biosynthesis, have been studied. This suggests potential applications in studying and modulating enzymatic pathways relevant to human health (Zhuang & Hartmann, 1998).

Synthetic Methods and Chemical Transformations

Acid-catalyzed Reactions : Research has explored the acid-catalyzed reactions of similar compounds, leading to the synthesis of various naphthalene derivatives. These studies are crucial in developing synthetic methodologies and understanding reaction mechanisms in organic chemistry (Johnson & Mander, 1978).

Functionalization of Methyl Groups : Studies have also been conducted on the functionalization of methyl groups in related compounds. Such research is significant for modifying the chemical properties of a compound, potentially leading to new applications in material science or pharmaceuticals (Jefford et al., 1984).

Propriétés

IUPAC Name |

7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)11-8-10(15-3)6-4-9(11)5-7-12(13)14/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWKUDWLZEPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2870678.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-2-chloroacetamide](/img/structure/B2870679.png)

![1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2870682.png)

![2-Chloro-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B2870701.png)